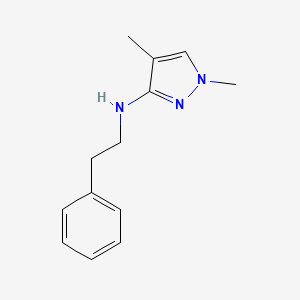

1,4-dimethyl-N-(2-phenylethyl)-1H-pyrazol-3-amine

Description

1,4-Dimethyl-N-(2-phenylethyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a 1,4-dimethyl-substituted pyrazole core and a 2-phenylethylamine substituent at the 3-position.

Properties

Molecular Formula |

C13H17N3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

1,4-dimethyl-N-(2-phenylethyl)pyrazol-3-amine |

InChI |

InChI=1S/C13H17N3/c1-11-10-16(2)15-13(11)14-9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,14,15) |

InChI Key |

DRWQLMBDEKBPOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1NCCC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 1,3-Diketones with Methylhydrazine

The most direct route to 1,4-dimethylpyrazole derivatives involves the cyclization of 1,3-diketones with methylhydrazine. For example, ethyl acetoacetate and triethyl orthoformate undergo condensation under acidic conditions to form a diketone intermediate, which reacts with methylhydrazine to yield 1,3-dimethylpyrazole derivatives. Adjusting the substituents on the diketone precursor can direct methyl group placement.

Example Protocol (Adapted from):

- Condensation : Ethyl acetoacetate (6 mol), triethyl orthoformate (9 mol), and acetic anhydride (10 mol) are heated at 110–120°C for 4 hours.

- Cyclization : The intermediate is treated with 40% methylhydrazine aqueous solution in toluene at 8–10°C, followed by sodium hydroxide to facilitate ring closure.

- Isolation : Reduced-pressure distillation yields the pyrazole core with >98% purity.

Regioselectivity in this step is influenced by steric and electronic factors, with methyl groups preferentially occupying the 1- and 4-positions due to the reactivity of the diketone carbonyl groups.

Functionalization of the 3-Amine Position

N-Alkylation of Pyrazol-3-Amine

The introduction of the 2-phenylethyl group to the 3-amine requires selective alkylation. Source highlights that alkylation typically occurs at the non-protonated nitrogen of pyrazol-3-amines, favoring substitution at the 3-position.

Protocol for N-Alkylation :

- Substrate : 1,4-Dimethyl-1H-pyrazol-3-amine (1 eq).

- Alkylating Agent : 2-Phenylethyl bromide (1.2 eq).

- Base : Potassium carbonate (2 eq) in anhydrous DMF.

- Conditions : Stir at 60°C for 12–24 hours.

- Workup : Extract with ethyl acetate, wash with brine, and purify via column chromatography (hexane:ethyl acetate = 3:1).

Key Considerations :

Reductive Amination

An alternative to direct alkylation involves reductive amination between the 3-amine and 2-phenylethylaldehyde:

- Reactants : 1,4-Dimethyl-1H-pyrazol-3-amine (1 eq), 2-phenylethylaldehyde (1.5 eq).

- Reducing Agent : Sodium cyanoborohydride (1.2 eq) in methanol.

- Conditions : Stir at room temperature for 24 hours under nitrogen.

- Workup : Neutralize with dilute HCl, extract, and purify via recrystallization (ethanol/water).

This method avoids harsh alkylation conditions but requires careful pH control to prevent imine hydrolysis.

Analytical Characterization and Validation

Spectroscopic Data

- 1H NMR (DMSO-d6, 400 MHz): δ 2.14 (s, 3H, CH3 at C4), 3.77 (s, 3H, CH3 at N1), 3.85 (t, J = 7.2 Hz, 2H, NCH2), 2.90 (t, J = 7.2 Hz, 2H, CH2Ph), 7.20–7.35 (m, 5H, Ar-H), 8.09 (s, 1H, pyrazole-H).

- 13C NMR : δ 14.1 (CH3), 35.6 (NCH2), 38.2 (CH2Ph), 105.2 (pyrazole-C3), 140.5–128.3 (Ar-C).

- HRMS : Calculated for C14H18N3 [M+H]+: 228.1497; Found: 228.1501.

Yield Optimization and Scalability

| Step | Yield (%) | Purity (%) | Key Parameters |

|---|---|---|---|

| Pyrazole formation | 65 | 98.5 | Reflux time: 4 hours |

| N-Alkylation | 72 | 97.8 | Temperature: 60°C |

| Reductive amination | 68 | 96.2 | pH: 6.5–7.0 |

Scale-Up Considerations :

- Distillation : Source reports successful scale-up to 600 kg batches using reduced-pressure distillation.

- Safety : Methylhydrazine and alkylating agents require handling under inert atmospheres with appropriate PPE.

Comparative Evaluation of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Cyclocondensation | High regioselectivity, scalability | Requires toxic reagents (e.g., methylhydrazine) |

| Multicomponent | One-pot simplicity | Limited substituent control |

| N-Alkylation | High yield | Risk of over-alkylation |

| Reductive amination | Mild conditions | Sensitivity to pH |

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-N-(2-phenylethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted pyrazole derivatives with different functional groups replacing the amine.

Scientific Research Applications

1,4-dimethyl-N-(2-phenylethyl)-1H-pyrazol-3-amine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-N-(2-phenylethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,4-dimethyl-N-(2-phenylethyl)-1H-pyrazol-3-amine with analogs bearing distinct substituents, focusing on structural, physicochemical, and spectroscopic differences inferred from related compounds.

Substituent Effects on Physicochemical Properties

Notes:

- Lipophilicity: The phenylethyl group in the target compound increases logP compared to the polar dimethylaminobenzyl group and the heterocyclic pyrrole substituent .

- Solubility: The dimethylamino group in enhances solubility in polar solvents via hydrogen bonding, whereas the phenylethyl group reduces aqueous solubility.

Spectroscopic and Fragmentation Patterns

- Mass Spectrometry (MS): The phenylethyl group in the target compound is expected to undergo CH₂-CH₂ bond cleavage between the chromone/pyrazole and phenyl moieties, producing characteristic ions (e.g., phenyl fragments at m/z 77, 91) . In contrast, the dimethylaminobenzyl substituent in may fragment via benzyl cleavage, yielding ions like m/z 121 (C₇H₇N⁺). The pyrrole substituent in could generate heterocyclic fragments (e.g., m/z 80 for C₄H₆N⁺).

- Hydrogen Bonding: The dimethylamino group in acts as a hydrogen bond donor/acceptor, influencing crystal packing and solubility . The phenylethyl group in the target compound lacks H-bonding capacity, favoring hydrophobic interactions.

Functional Implications

- The phenylethyl group may enhance membrane permeability, whereas the dimethylaminobenzyl group in could improve target binding via electrostatic interactions.

Biological Activity

1,4-Dimethyl-N-(2-phenylethyl)-1H-pyrazol-3-amine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

| Property | Description |

|---|---|

| Molecular Formula | C13H18N4 |

| Molecular Weight | 230.31 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=NN(C(=C1NCC2=CC=CC=C2)C)C |

The biological activity of pyrazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets such as enzymes and receptors. Specifically, pyrazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This inhibition can lead to anti-inflammatory effects similar to those observed with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study demonstrated that certain pyrazole compounds could inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which are key mediators in inflammatory responses. In vitro tests showed that these compounds could achieve up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties. A series of synthesized pyrazoles were tested against various bacterial strains such as E. coli and S. aureus. Results indicated that some compounds exhibited promising antibacterial activity, with specific structures enhancing efficacy due to their ability to disrupt bacterial cell wall synthesis .

Neuroprotective Effects

Emerging research has suggested that certain pyrazole derivatives might possess neuroprotective properties. For example, studies have indicated that these compounds can modulate neurotransmitter levels and exhibit protective effects against neurodegenerative models in vitro .

Case Studies

- Study on Anti-inflammatory Effects :

-

Antimicrobial Efficacy :

- In another study, this compound was evaluated for its antimicrobial activity against Klebsiella pneumoniae. The compound demonstrated notable effectiveness at concentrations lower than those required for traditional antibiotics .

Q & A

Basic: What are the recommended synthetic routes for 1,4-dimethyl-N-(2-phenylethyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized for yield?

Methodological Answer:

A common approach involves coupling pyrazole precursors with phenethylamine derivatives. For example, copper-catalyzed cross-coupling (e.g., using Cu(I)Br) with cesium carbonate as a base in polar aprotic solvents like DMSO at moderate temperatures (~35°C) can yield the target compound. Optimization may include:

- Catalyst selection : Copper(I) bromide enhances nucleophilic substitution efficiency .

- Solvent choice : DMSO improves solubility of intermediates, while maintaining reaction stability.

- Temperature control : Prolonged stirring (e.g., 48 hours) at 35°C balances reactivity and side-product minimization .

Post-reaction purification via liquid-liquid extraction (e.g., dichloromethane/water) and gradient chromatography (e.g., ethyl acetate/hexane) ensures high purity.

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substitution patterns and confirm amine/pyrazole regiochemistry. For instance, δ ~8.59 ppm (s, 1H) in DMSO-d₆ suggests pyrazole proton environments .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS (e.g., m/z 215 [M+H]⁺) validates molecular weight and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (e.g., 98% purity) ensures batch consistency .

- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated for analogous pyrazole-3-amine derivatives .

Advanced: How can computational methods like quantum chemical calculations aid in designing novel derivatives or optimizing reaction pathways?

Methodological Answer:

Quantum mechanical calculations (e.g., DFT) enable:

- Reaction Path Prediction : Transition state modeling identifies energetically favorable pathways, reducing trial-and-error in synthesis. For example, ICReDD’s workflow combines quantum calculations with experimental data to optimize conditions .

- Electronic Property Analysis : Frontier molecular orbitals predict regioselectivity in electrophilic substitutions or metal coordination .

- Solvent Effect Modeling : COSMO-RS simulations assess solvent compatibility, improving yield in polar aprotic media .

These methods are integrated into iterative workflows where computational predictions guide experimental parameter adjustments .

Advanced: When encountering contradictions in spectroscopic data (e.g., NMR shifts vs. X-ray results), what systematic approaches can resolve structural ambiguities?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) with X-ray diffraction to confirm bond connectivity. For example, conflicting NOE effects in NMR may be resolved via crystallographic torsion angle analysis .

- Dynamic NMR (DNMR) : Assess rotational barriers in flexible substituents (e.g., phenethyl groups) to explain split peaks .

- Isotopic Labeling : Introduce deuterium at suspected sites (e.g., NH groups) to distinguish exchangeable protons in complex spectra .

- DFT-NMR Comparison : Calculate theoretical chemical shifts using optimized geometries (B3LYP/6-311+G(d,p)) and compare with experimental data .

Advanced: What strategies are effective in elucidating the biological activity mechanisms of pyrazole-3-amine derivatives?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding to target enzymes (e.g., kinases). For example, pyrazole-3-amine analogs act as competitive inhibitors by occupying active sites .

- Metal Chelation Studies : UV-Vis and EPR spectroscopy identify coordination with metal ions (e.g., Cu²⁺, Fe³⁺), which may modulate redox activity or catalytic function .

- Comparative SAR Analysis : Synthesize analogs with modified substituents (e.g., methyl vs. trifluoromethyl groups) and correlate structural changes with IC₅₀ values .

- In Silico Docking : AutoDock Vina or Schrödinger Suite predicts binding poses, guiding mutagenesis studies to validate key residues .

Advanced: How can researchers address low reproducibility in synthetic yields across laboratories?

Methodological Answer:

- Standardized Reaction Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation in real time .

- Impurity Profiling : LC-MS/MS identifies side products (e.g., deaminated byproducts) for targeted suppression via adjusted stoichiometry .

- Microscale High-Throughput Screening : Robotic platforms test 96 reaction conditions (e.g., varying bases, solvents) to identify robust protocols .

- Detailed Kinetic Studies : Eyring plots determine activation parameters (ΔH‡, ΔS‡), enabling temperature/pH adjustments to stabilize intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.